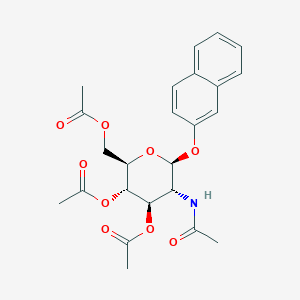

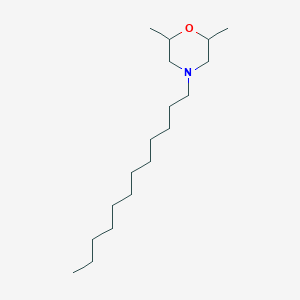

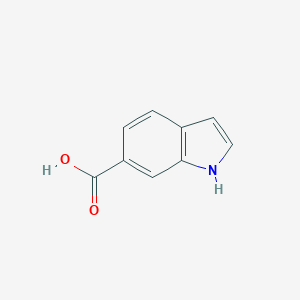

2-Naphtyl 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside" is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranose, which is a key building block in the synthesis of various glycosyl donors and glycosides. This compound is of interest due to its potential applications in biochemical assays and synthesis of complex carbohydrates .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose is a starting material for the synthesis of various glucosamine glycosyl donors. It reacts with alcohols to give 1,2-trans glycosides in the presence of anhydrous ferric chloride in dichloromethane or ferric triflate catalysts . Although not directly describing the synthesis of the exact compound , these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related glycosides has been characterized by NMR and X-ray crystallography. For example, the solid-state and solution conformation of methyl 2,3-di-O-acetyl-4,6-O-(2-naphthyl)methylene-α-D-galactopyranoside, a compound with a similar naphthylmethylene acetal structure, has been elucidated, providing insights into the conformational preferences of these types of molecules .

Chemical Reactions Analysis

The compound is likely to undergo reactions typical of glycosides and acetylated sugars. For example, the related compound 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose has been shown to undergo fragmentation in mass spectrometry, with the loss of acetyl groups and other specific fragments . This information can be useful in predicting the behavior of "2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside" under similar analytical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related substances. For instance, the fluorometric determination of N-acetyl-β-D-glucosaminidase activity uses a substrate that releases 1-naphthol from a similar naphthyl glycoside, indicating that the compound is likely to be sensitive to enzymatic hydrolysis under certain conditions . Additionally, the stability and solubility of the compound can be influenced by the acetyl and naphthyl groups, which may affect its reactivity and applications in various chemical and biochemical contexts.

Applications De Recherche Scientifique

Recherche antibiotique

Ce composé est utilisé dans la recherche et le développement d'antibiotiques, en particulier pour diverses infections bactériennes. Il joue un rôle crucial dans la création de nouveaux médicaments d'intervention pour lutter contre les maladies bactériennes .

Traitement du cancer

Il présente un potentiel en tant qu'agent antinéoplasique et a montré des effets inhibiteurs sur la croissance tumorale. Cela le rend précieux dans la recherche sur le cancer, en particulier pour cibler les tumeurs liées à la voie de la glucosamine .

Recherche antivirale

Le composé a montré des activités antivirales potentielles, ce qui en fait un candidat notable pour le développement de médicaments ciblant les infections virales .

Recherche en protéomique

Il est utilisé dans la recherche en protéomique pour étudier les protéines et leurs fonctions, ce qui peut conduire au développement de nouvelles stratégies thérapeutiques .

Activité antituberculeuse

Le composé a été étudié pour ses activités antituberculeuses, ce qui pourrait conduire à de nouveaux traitements contre la tuberculose .

Mécanisme D'action

Target of Action

The primary target of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.

Mode of Action

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside acts as a ligand for the enzyme beta-galactosidase . It binds to the active site of the enzyme, facilitating the hydrolysis of beta-galactosides.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHFGHQMWZQINE-MRKXFKPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562945 |

Source

|

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131531-80-1 |

Source

|

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)